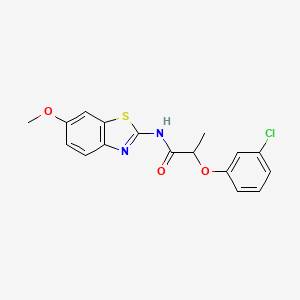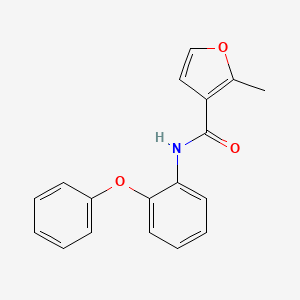![molecular formula C25H26FN5 B6025395 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6025395.png)
7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzylpiperazine and fluorophenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 4-fluorobenzaldehyde and 2,5-dimethylpyrazole in the presence of a base can form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Benzylpiperazine Group: The benzylpiperazine moiety can be introduced through nucleophilic substitution reactions. This step often requires the use of a suitable leaving group and a strong nucleophile.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with different biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups and alter the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.
科学研究应用
Chemistry
In chemistry, 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, including cancer and neurological disorders, by modulating specific molecular pathways.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other advanced materials.
作用机制
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 7-(4-Benzylpiperazin-1-yl)-3-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 7-(4-Benzylpiperazin-1-yl)-3-(4-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 7-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern. The presence of the fluorophenyl group imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds with different substituents, this compound may exhibit unique pharmacological profiles and chemical behaviors.
属性
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5/c1-18-16-23(30-14-12-29(13-15-30)17-20-6-4-3-5-7-20)31-25(27-18)24(19(2)28-31)21-8-10-22(26)11-9-21/h3-11,16H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAAUMUIBBPGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol](/img/structure/B6025318.png)
![(2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(N-HYDROXYIMINO)-2-(PYRIDIN-2-YL)ACETAMIDE](/img/structure/B6025330.png)
![cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone](/img/structure/B6025336.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6025339.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B6025351.png)
![methyl 2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B6025358.png)
![[1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6025363.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine](/img/structure/B6025366.png)
![7-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025371.png)
![3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6025380.png)
![ethyl 3-{[(4-biphenylylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6025401.png)

![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
